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Introduction

Cobalt tetracarbonyl hydride, with the chemical formula HCo(CO)a4, is a pivotal
organometallic compound that has garnered significant attention in both industrial and
academic research.[1] First described by Hieber in the early 1930s, it holds the distinction of
being the second transition metal hydride to be discovered.[1] This volatile, yellow liquid is
renowned for its catalytic prowess, particularly in hydroformylation reactions, a cornerstone of
industrial organic synthesis.[1] Despite its operational challenges stemming from its inherent
instability, HCo(CO)4 remains a subject of intense study due to its unique chemical properties
and reactivity. This technical guide provides a comprehensive overview of the physical and
chemical properties of cobalt tetracarbonyl hydride, detailed experimental protocols for its
synthesis and use, and an exploration of its primary applications.

Physical and Chemical Properties

Cobalt tetracarbonyl hydride is a light yellow, volatile liquid characterized by an offensive and
intolerable odor.[1] It is thermally unstable and readily decomposes, especially in the absence
of a high partial pressure of carbon monoxide, to form dicobalt octacarbonyl (Coz2(CO)s) and
hydrogen gas.[1] This decomposition is noticeable as the pure, colorless compound develops a
yellow tinge upon melting.[1]
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Table 1: Physical Properties of Cobalt Tetracarbonyl
Hydride

Property Value Reference(s)

Chemical Formula C4HC004 [1]

Molar Mass 171.98 g/mol [1]

Appearance Light yellow liquid [1]
Offensive, intolerable,

Odor , [1]
nauseating

Melting Point -26.2 °C [1]

Boiling Point 47 °C [1]

Solubility in Water 0.05% (20 °C) [1]

N Soluble in hexane, toluene,

Solubility [1]
ethanol

Vapor Pressure >1 atm (20 °C) [1]

Structure and Bonding

HCo(CO)4 adopts a trigonal bipyramidal structure with Csv symmetry.[1] The hydride ligand
occupies an axial position, with the three equatorial carbonyl ligands slightly bent out of the
equatorial plane.[1] Gas-phase electron diffraction studies have determined the Co-H and Co-C
bond distances.[1] The oxidation state of cobalt in this compound is +1.[1]

Table 2: Structural Parameters of Cobalt Tetracarbonyl
Hydride
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Parameter Value Reference(s)

Molecular Geometry Trigonal bipyramidal [1]

Symmetry Csv [1]

Co-H Bond Distance 1.556 A [1]

Co-CO Bond Distance 1.764 A [1]
Acidity

A remarkable feature of cobalt tetracarbonyl hydride is its high acidity for a transition-metal
hydride.[1] This acidity is a key aspect of its reactivity in catalytic cycles.[2] The stability of the
resulting conjugate base, the tetracarbonylcobaltate anion ([Co(CO)a4]~), contributes to this
pronounced acidity.[2]

Solvent pKa Reference(s)
Water 1 [1]
Acetonitrile 8.3 [1]

Chemical Reactivity

Decomposition: Cobalt tetracarbonyl hydride is thermally unstable and decomposes to
dicobalt octacarbonyl and hydrogen.[1] This equilibrium is sensitive to temperature and the
partial pressure of carbon monoxide.[2] The thermodynamic parameters for this equilibrium
have been determined.[1][2]

Table 4: Thermodynamic Parameters for the

: ition of HCo(CO!

Parameter Value Reference(s)
AH 4.054 kcal/mol [1][2]
AS -3.067 cal/(mol-K) [1112]
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Ligand Substitution: The carbonyl ligands in HCo(CO)a can be readily substituted by other
Lewis bases, such as tertiary phosphines.[1] For instance, triphenylphosphine reacts to form
HCo(CO)sPPhs and HCo(CO)z(PPhs)2.[1] These phosphine-substituted derivatives are
generally more stable and less acidic than the parent hydride and are utilized to enhance
catalyst selectivity in industrial hydroformylation processes.[1]

Experimental Protocols

Due to its instability, cobalt tetracarbonyl hydride is typically generated in situ for immediate
use in catalytic reactions.

Experimental Workflow for in situ Synthesis

Dicobalt Octacarbonyl
(Coz (CO)s)

High Pressure Cobalt Tetracarbonyl Hydride
Hydrogen Gas High Temperature > (HCo(CO)a)
(H2) (in solution)
Solvent
(e.g., Toluene)

Click to download full resolution via product page

Caption: Workflow for the in situ generation of HCo(CO)a.

Protocol for in situ Generation of Cobalt Tetracarbonyl Hydride:

o Reactor Preparation: A high-pressure autoclave reactor is charged with dicobalt octacarbonyl
(Co2(C0O)s) and an appropriate solvent (e.g., toluene).

e Purging: The reactor is sealed and purged several times with syngas (a mixture of carbon
monoxide and hydrogen) to remove any air.
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e Pressurization and Heating: The reactor is pressurized with syngas to the desired pressure
(typically 100-400 bar) and heated to the reaction temperature (typically 100-250 °C).[3]

o Formation of HCo(CO)a: Under these conditions, dicobalt octacarbonyl reacts with hydrogen
to form cobalt tetracarbonyl hydride in solution, which can then be used directly for
catalysis. The reaction is as follows: C02(CO)s + Hz2 & 2 HCo(CO)a.[4]

Protocol for Laboratory-Scale Hydroformylation of 1-
Octene

This protocol describes a typical laboratory-scale hydroformylation of 1-octene using in situ
generated cobalt tetracarbonyl hydride.

Catalyst Precursor: In a high-pressure autoclave, dicobalt octacarbonyl is dissolved in a
suitable solvent such as toluene.

e Reactant Addition: 1-octene is added to the reactor.

o Reaction Conditions: The reactor is sealed, purged with syngas (CO/H:z), and then
pressurized to the desired pressure (e.g., 30 bar). The mixture is heated to the reaction
temperature (e.g., 140 °C) with stirring.[2]

» Reaction Monitoring: The progress of the reaction can be monitored by techniques such as
gas chromatography (GC) to observe the consumption of 1-octene and the formation of
nonanal isomers.

o Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the
excess pressure is carefully vented. The reaction mixture is then typically analyzed to
determine the conversion and selectivity. The cobalt catalyst can be recovered by oxidation
to a water-soluble Co?* salt.[5]

Signaling Pathways and Logical Relationships

The most significant application of cobalt tetracarbonyl hydride is in the hydroformylation of
alkenes, a process that follows the Heck-Breslow mechanism.

Heck-Breslow Mechanism for Hydroformylation
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Caption: The Heck-Breslow catalytic cycle for hydroformylation.
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The catalytic cycle begins with the dissociation of a carbonyl ligand from HCo(CO)4 to form the
coordinatively unsaturated and highly reactive HCo(CO)s.[6] This species then coordinates with
an alkene, which subsequently undergoes migratory insertion of the hydride to form an alkyl-
cobalt intermediate.[6] Carbonyl insertion into the cobalt-alkyl bond leads to an acyl-cobalt
complex.[6] Oxidative addition of hydrogen followed by reductive elimination releases the
aldehyde product and regenerates the active catalyst, HCo(CO)s, which can then re-enter the
catalytic cycle.[6]

Safety and Handling

Cobalt tetracarbonyl hydride is a hazardous substance and must be handled with extreme
caution in a well-ventilated fume hood.[5] It is flammable and decomposes in air.[1] Personal
protective equipment, including appropriate gloves, safety goggles, and a lab coat, should be
worn at all times.[4] Due to its high volatility and toxicity, inhalation and skin contact must be
avoided. All waste containing this compound should be disposed of following institutional and
national guidelines for hazardous chemical waste.[7]

Conclusion

Cobalt tetracarbonyl hydride, despite its challenging handling requirements, remains a
fundamentally important compound in the field of organometallic chemistry and industrial
catalysis. Its unique combination of acidity and catalytic activity in hydroformylation has paved
the way for the large-scale production of aldehydes, which are versatile intermediates in the
synthesis of a vast array of chemical products. A thorough understanding of its physical and
chemical properties, as detailed in this guide, is essential for its safe and effective use in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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